Cas no 132073-83-7 ([(2S)-morpholin-2-yl]methanol)
![[(2S)-morpholin-2-yl]methanol structure](https://www.kuujia.com/scimg/cas/132073-83-7x500.png)
[(2S)-morpholin-2-yl]methanol Chemical and Physical Properties
Names and Identifiers
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- (S)-Morpholin-2-ylmethanol
- (S)-2-hydroxymethylmorpholine HCl
- (S)-2-HydroxymethylmorphorineHCl
- (S)-morpholin-2-ylmethanol hydrochloride
- (2S)-morpholin-2-ylmethanol
- (2S)-Morpholin-2-yl-methanol
- (S)-(+)-2-(hydroxymethyl)morpholine
- (S)-1-morpholin-2-yl-methanol
- (S)-2-(hydroxymethyl)morpholine
- (S)-2-Hydroxymethylmorpholine
- (S)-2-morpholinemethanol
- AC1LTQEQ
- AG-D-65155
- CTK4B7694
- Morpholin-2-yl-methanol
- SureCN554471
- (S)-Morpholine-2-methanol
- (2S)-2-Morpholinemethanol
- 2-MorpholineMethanol, (2S)-
- (S)-Morpholin-2-ylMethanol-HCl
- [(2S)-morpholin-2-yl]methanol
- (S)-Morpholin-2-yl-methanol
- SCHEMBL554471
- AS-48113
- (S)-morpholin-2-ylmethanol HCL
- (S)morpholin-2-ylmethanol
- VLAZLCVSFAYIIL-YFKPBYRVSA-N
- 132073-83-7
- (2S)-2-Morpholinemethanol; (2S)-Morpholin-2-ylmethanol; (S)-1-Morpholin-2-ylmethanol; (S)-Morpholin-2-ylmethanol; (S)-Morpholine-2-methanol
- DTXSID60363724
- EN300-175488
- AKOS015856152
- F18491
- 2-Morpholinemethanol, (S)-
- MFCD09260718
-
- MDL: MFCD09260718
- Inchi: 1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m0/s1
- InChI Key: VLAZLCVSFAYIIL-YFKPBYRVSA-N
- SMILES: O1CCNC[C@H]1CO
Computed Properties
- Exact Mass: 153.05576
- Monoisotopic Mass: 117.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 67.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- Density: 1.045±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 220.1±15.0 ºC (760 Torr),
- Flash Point: 86.9±20.4 ºC,
- Solubility: Extremely soluble (1000 g/l) (25 º C),
- PSA: 41.49
[(2S)-morpholin-2-yl]methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175488-0.25g |
[(2S)-morpholin-2-yl]methanol |
132073-83-7 | 95% | 0.25g |
$20.0 | 2023-09-20 | |
Enamine | EN300-175488-5.0g |
[(2S)-morpholin-2-yl]methanol |
132073-83-7 | 95% | 5.0g |
$409.0 | 2023-02-16 | |
Ambeed | A425284-250mg |
(S)-Morpholin-2-ylmethanol |
132073-83-7 | 95% | 250mg |
$23.0 | 2025-02-25 | |
eNovation Chemicals LLC | Y1127987-250mg |
(S)-Morpholin-2-yl-methanol |
132073-83-7 | 95% | 250mg |
$215 | 2024-07-28 | |
Enamine | EN300-175488-1.0g |
[(2S)-morpholin-2-yl]methanol |
132073-83-7 | 95% | 1g |
$0.0 | 2023-06-06 | |
eNovation Chemicals LLC | Y1127987-500mg |
(S)-Morpholin-2-yl-methanol |
132073-83-7 | 95% | 500mg |
$285 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3171-1-5G |
[(2S)-morpholin-2-yl]methanol |
132073-83-7 | 95% | 5g |
¥ 4,032.00 | 2023-03-31 | |
TRC | M335278-100mg |
5-Methoxybenzo[b]thiophene-3-acetic acid |
132073-83-7 | 100mg |
$ 210.00 | 2022-06-03 | ||
Chemenu | CM328282-1g |
[(2S)-morpholin-2-yl]methanol |
132073-83-7 | 95%+ | 1g |
$269 | 2021-08-18 | |
Enamine | EN300-175488-0.05g |
[(2S)-morpholin-2-yl]methanol |
132073-83-7 | 95% | 0.05g |
$19.0 | 2023-09-20 |
[(2S)-morpholin-2-yl]methanol Related Literature
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Additional information on [(2S)-morpholin-2-yl]methanol
Professional Introduction to [(2S)-morpholin-2-yl)methanol (CAS No. 132073-83-7]
[(2S)-morpholin-2-yl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 132073-83-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral morpholine derivative has garnered considerable attention due to its versatile applications in drug development, particularly as a building block for more complex molecules. The stereochemical configuration at the morpholine ring, specifically the (2S) configuration, plays a crucial role in determining its pharmacological properties and interactions with biological targets.
The compound’s structure consists of a morpholine moiety linked to a hydroxymethyl group, making it a valuable intermediate in the synthesis of various pharmacologically active agents. Morpholine derivatives are widely recognized for their ability to modulate biological pathways, making them indispensable in medicinal chemistry. The (2S) configuration of the morpholine ring is particularly noteworthy, as it influences the compound’s stereochemical landscape and its potential interactions with enzymes and receptors.
In recent years, there has been a surge in research focused on developing novel chiral drugs that exhibit enhanced efficacy and reduced side effects. The stereochemistry of compounds like [(2S)-morpholin-2-yl)methanol is central to this effort. Advanced computational methods and crystallographic techniques have been employed to elucidate the three-dimensional structures of these molecules, providing insights into their binding modes and mechanisms of action. Such studies are crucial for designing drugs that interact optimally with biological targets.
One of the most compelling applications of [(2S)-morpholin-2-yl)methanol is in the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the chiral properties of this compound, researchers have been able to design kinase inhibitors with high selectivity and potency. For instance, derivatives of [(2S)-morpholin-2-yl)methanol have shown promise in inhibiting specific kinases while minimizing off-target effects.
The synthesis of [(2S)-morpholin-2-yl)methanol involves multi-step organic transformations that require precise control over reaction conditions and stereochemistry. Modern synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been instrumental in achieving high enantiomeric purity. These techniques not only enhance the yield but also improve the overall quality of the final product, ensuring its suitability for pharmaceutical applications.
The pharmacological profile of [(2S)-morpholin-2-yl)methanol has been extensively studied in both preclinical and clinical settings. Preclinical studies have demonstrated its potential as an intermediate in the synthesis of drugs that target various therapeutic areas, including cardiovascular diseases, inflammatory disorders, and neurodegenerative conditions. The compound’s ability to modulate key biological pathways makes it an attractive candidate for further development.
In conclusion, [(2S)-morpholin-2-yl)methanol (CAS No. 132073-83-7) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and stereochemical properties make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, compounds like this are poised to play an increasingly important role in addressing some of the most pressing medical challenges of our time.
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